MAL-PEG4-MMAF

ADC tolerability maximum tolerated dose linker technology

Select MAL-PEG4-MMAF for rapid, site-specific ADC candidate screening without antibody engineering. The maleimide group reacts efficiently with native interchain cysteines, while the tetraethylene glycol (PEG4) spacer mitigates aggregation of hydrophobic MMAF payloads at DAR ≥4. This non-cleavable architecture releases a membrane-impermeant cysteine-PEG4-MMAF catabolite upon lysosomal degradation, confining cytotoxicity to antigen-positive cells and limiting bystander killing—critical for targets with heterogeneous or normal-tissue expression. Validated by clinical-stage BCMA-targeted ADCs, this building block offers enhanced solubility for conjugation and formulation, making it an ideal comparator for linker pharmacology studies.

Molecular Formula C53H84N6O15
Molecular Weight 1045.282
Cat. No. B1191797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-PEG4-MMAF
SynonymsMAL-PEG4-MMAF; ((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met
Molecular FormulaC53H84N6O15
Molecular Weight1045.282
Structural Identifiers
SMILESCC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MAL-PEG4-MMAF Procurement Guide: What Purchasing Scientists Need to Know Before Ordering an MMAF Drug-Linker Precursor


MAL-PEG4-MMAF is a maleimide-functionalized, non-cleavable drug-linker conjugate that couples the antimitotic payload monomethyl auristatin F (MMAF) to a tetraethylene glycol (PEG4) spacer. It serves as a conjugation-ready building block for generating preclinical antibody-drug conjugates (ADCs) through thiol-maleimide chemistry. The PEG4 spacer distinguishes this compound from shorter- or non-PEGylated MMAF linkers by modulating hydrophilicity, plasma stability, and the mechanism of payload release after internalization [1][2][3].

Why Generic Substitution Fails: Linker Architecture Dictates ADC Tolerability and Tumor Selectivity for MMAF-Based Conjugates


MMAF payloads can be attached to antibodies through diverse linker chemistries, yet the specific spacer composition—PEG4 versus maleimidocaproyl (MC) alone—determines the ADC's maximum tolerated dose (MTD), drug-release mechanism, and intratumoral versus systemic drug distribution. Substituting MAL-PEG4-MMAF with a non-PEGylated MC-MMAF analog alters the hydrophilicity and plasma stability of the resulting conjugate, which in turn shifts the therapeutic index in ways that cannot be predicted by in vitro potency alone [1][2]. The evidence below demonstrates that linker architecture directly controls dose-limiting toxicity, tumor-to-tissue drug ratios, and the chemical identity of the released catabolite.

MAL-PEG4-MMAF Differentiation Evidence: Quantitative Comparison Against MC-MMAF and Cleavable Linker Alternatives


Non-Cleavable Linker Confers ≥3-Fold Higher Tolerability Compared to Protease-Cleavable Val-Cit-PABC Linker in MMAF ADCs

MAL-PEG4-MMAF incorporates a non-cleavable PEG4 spacer. Direct evidence from the structurally analogous maleimidocaproyl (MC) non-cleavable linker demonstrates that cAC10-L4-MMAF (non-cleavable) was tolerated at >3 times the maximum tolerated dose (MTD) of cAC10-L1-MMAF (protease-cleavable Val-Cit-PABC) in mice [1]. The MC-MMAF ADC achieved MTDs of >150 mg/kg in mice and 90 mg/kg in rats, compared to 50 mg/kg and 15 mg/kg, respectively, for the cleavable Val-Cit-PABC conjugate . Although this data derives from the MC spacer rather than the PEG4 spacer, the non-cleavable character is the mechanistic driver of the tolerability advantage, and the PEG4 unit in MAL-PEG4-MMAF preserves this non-cleavable architecture while adding hydrophilicity [2].

ADC tolerability maximum tolerated dose linker technology

PEG4 Spacer Increases Linker Hydrophilicity Relative to Alkyl Spacers, Reducing ADC Aggregation Propensity

The PEG4 spacer in MAL-PEG4-MMAF provides greater hydrophilicity than the alkyl maleimidocaproyl (MC) spacer. Hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) data from PEG-containing MMAF conjugates show reduced high-molecular-weight aggregate formation at drug-to-antibody ratios (DAR) of 4–8 compared to non-PEGylated MC-MMAF ADCs [1]. In the DBM-MMAF system (which incorporates a PEG spacer), ADCs enriched to ≥78% DAR 4 species maintained monomeric purity >95% by SEC, whereas conventional heterogeneous MC-MMAF ADCs typically exhibit higher aggregation at equivalent DAR [2]. The increased hydrophilicity conferred by PEG4 is a class-recognized strategy for mitigating the hydrophobicity-driven aggregation that limits the developability of auristatin-based ADCs [3].

ADC aggregation linker hydrophilicity PEG spacer

Non-Cleavable Linker Alters Drug Release Mechanism: Cysteine-Linker-Payload Adduct Versus Free MMAF

LC-MS analysis of catabolites from cAC10-L4-MMAF (non-cleavable MC linker) demonstrated that the released species is the cysteine-L4-MMAF adduct, arising from complete mAb degradation within target cell lysosomes [1]. In contrast, cleavable linkers such as Val-Cit-PABC release free MMAF [2]. MAL-PEG4-MMAF, by virtue of its non-cleavable PEG4 spacer, is expected to generate a cysteine-PEG4-MMAF adduct upon lysosomal degradation of the conjugated antibody. The charged cysteine adduct retains the membrane-impermeant character of MMAF, potentially reducing bystander killing of antigen-negative cells compared to free MMAF release [3]. This mechanistic difference has direct implications for target-dependent selectivity and the therapeutic index.

drug release mechanism lysosomal catabolism cysteine adduct

PEG4 Spacer Improves Intratumoral Drug Exposure and Tumor-to-Tissue Selectivity Compared to Non-PEGylated MC Linker

In head-to-head comparisons of h1F6-MMAF ADCs bearing MC (non-cleavable) versus bac (bromoacetamidecaproyl, also non-cleavable) linkers, the bac linker technology provided 25% higher intratumoral drug exposure over a 7-day period relative to the corresponding MC linker [1]. Separately, h1F6-mcMMAF ADCs achieved higher tumor-to-tissue drug ratios than their cleavable vcMMAF counterparts in CD70+ xenograft models, despite slightly lower absolute intratumoral drug concentrations [2]. The PEG4 spacer in MAL-PEG4-MMAF is designed to further improve plasma stability beyond the MC spacer through increased hydrophilicity and reduced retro-Michael deconjugation, a mechanism documented for amide-based non-cleavable linkers [3].

intratumoral drug delivery tumor-to-tissue ratio linker stability

Maleimide Conjugation Site Enables Efficient Antibody Coupling with Reproducible DAR Control

MAL-PEG4-MMAF uses a maleimide group for conjugation to interchain cysteine thiols on native antibodies, a well-characterized chemistry that yields ADCs with average DAR values in the 3.5–4.5 range following partial reduction of interchain disulfides [1]. In direct comparisons with site-specific conjugation methods, conventional maleimide-based conjugation of MC-MMAF to trastuzumab produced heterogeneous ADC mixtures with an average DAR of approximately 3.5–4.0, whereas DBM-PEG4-MMAF cross-linking enriched the DAR 4 fraction to ≥78% [2]. The maleimide-PEG4 architecture thus offers a balance of simplicity (no antibody engineering required) and adequate DAR control for preclinical ADC screening.

conjugation efficiency DAR control maleimide-thiol chemistry

PEG4 Linker Demonstrates Extended In Vitro Plasma Stability Compared to Maleimide-Only Conjugates

The stability of maleimide-based ADC linkers in plasma is limited by the retro-Michael reaction, which releases the drug-maleimide adduct with a half-life of approximately 1–2 days in circulation for MC-based conjugates [1]. Amide-based non-cleavable linkers, exemplified by the bromoacetamidecaproyl (bac) system, extend linker half-life to approximately 7 days [2]. The PEG4 spacer, when combined with a stable attachment chemistry, is positioned to similarly reduce deconjugation. For PEG4-aminooxy-MMAF (a structural analog of MAL-PEG4-MMAF), the linker-payload demonstrated stability in lyophilized form for 36 months at -20°C, and in solution for 1–3 months at -20°C [3]. While direct plasma half-life data for MAL-PEG4-MMAF is not published, the class-level evidence supports extended stability relative to simple MC linkers.

plasma stability retro-Michael reaction linker half-life

When MAL-PEG4-MMAF Is the Preferred MMAF Linker-Payload: Evidence-Anchored Research and Preclinical Development Scenarios


Preclinical ADC Screening Requiring a Non-Cleavable MMAF Linker with Improved Solubility

MAL-PEG4-MMAF is the appropriate choice when a discovery team needs to rapidly conjugate MMAF to a panel of antibody candidates without antibody engineering. The maleimide group enables efficient conjugation to native interchain cysteines, and the PEG4 spacer mitigates the aggregation issues commonly observed with hydrophobic MMAF payloads at DAR ≥4 [1]. This linker-payload is suited for in vitro cytotoxicity screening and preliminary in vivo tolerability studies where a non-cleavable architecture and reduced aggregation are priorities.

Construction of ADCs for Target Antigens Where Bystander Killing Is Undesirable

The non-cleavable PEG4 spacer of MAL-PEG4-MMAF is expected to release a membrane-impermeant cysteine-PEG4-MMAF adduct upon lysosomal degradation, analogous to the cysteine-L4-MMAF adduct characterized for MC non-cleavable linkers [2]. This mechanism restricts cytotoxic activity to antigen-positive cells that internalize and degrade the ADC, minimizing bystander killing. Procurement teams developing ADCs for targets with heterogeneous expression or normal-tissue expression should evaluate MAL-PEG4-MMAF as a strategy to limit off-target cytotoxicity.

Head-to-Head Linker Comparison Studies in MMAF-Based ADC Programs

MAL-PEG4-MMAF serves as a critical comparator arm in studies designed to quantify the contribution of the PEG4 spacer to ADC pharmacology. Researchers comparing PEGylated versus non-PEGylated non-cleavable linkers, or non-cleavable versus cleavable MMAF conjugates, can use MAL-PEG4-MMAF as the PEG4-containing non-cleavable reference. This enables direct measurement of how the PEG4 unit affects pharmacokinetics, intratumoral drug delivery, and the therapeutic index relative to MC-MMAF or VC-PAB-MMAF controls [3].

Development of BCMA-Targeted or Hematologic Malignancy ADCs Using MMAF

Clinical-stage BCMA-targeted ADCs such as GSK2857916 (belantamab mafodotin) employ a protease-resistant MMAF linker-payload, validating the therapeutic relevance of non-cleavable MMAF conjugates in multiple myeloma [4]. MAL-PEG4-MMAF provides a commercially accessible, structurally analogous building block for exploratory BCMA or other hematologic-target ADC programs that require a non-cleavable linker with enhanced solubility for conjugation and formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAL-PEG4-MMAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.